molecular formula C10H16O2 B8485591 3-Cyclohexyl-dihydro-furan-2-one

3-Cyclohexyl-dihydro-furan-2-one

Cat. No.: B8485591
M. Wt: 168.23 g/mol
InChI Key: BBDUBWZEVHPKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-dihydro-furan-2-one is a γ-lactone derivative featuring a cyclohexyl substituent at the 3-position of the dihydrofuranone ring. The compound belongs to the class of cyclic esters, which are structurally characterized by a five-membered lactone ring with one oxygen atom. The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and target binding compared to smaller substituents like acetyl or aromatic groups.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-cyclohexyloxolan-2-one

InChI

InChI=1S/C10H16O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

BBDUBWZEVHPKHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCOC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 3-Cyclohexyl-dihydro-furan-2-one and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Use Safety Profile
This compound C₁₀H₁₄O₂ 170.22 Cyclohexyl (C₆H₁₁) at C3 Inferred pharmacological potential Not reported
3-Acetyl-dihydro-furan-2-one (CAS 517-23-7) C₆H₈O₃ 128.13 Acetyl (COCH₃) at C3 Pharmaceutical intermediate Irritant (Xi)
5-Cyclohexyl-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran C₂₁H₁₉FO₃S 370.43 Cyclohexyl, fluorophenylsulfonyl, methyl Antibacterial, antifungal Not reported
5-(2-Furyl)-1,3-cyclohexanedione C₁₀H₁₀O₃ 178.18 Furyl (C₄H₃O) at C5 Synthetic intermediate Irritant (Xi)

Key Observations

Substituent Effects :

  • The cyclohexyl group in this compound enhances hydrophobicity compared to the acetyl group in 3-acetyl-dihydro-furan-2-one. This may improve membrane permeability but reduce aqueous solubility.
  • The fluorophenylsulfonyl and methyl groups in the benzofuran analog () contribute to its antibacterial activity, suggesting that electron-withdrawing substituents enhance bioactivity in aromatic systems.

Core Structure Differences: Dihydrofuran-2-one (γ-lactone) vs. However, lactones may exhibit better metabolic stability due to reduced enzymatic oxidation.

Molecular Weight and Drug-Likeness :

  • The benzofuran derivative (MW 370.43) exceeds typical Lipinski limits for oral bioavailability, whereas this compound (MW 170.22) aligns more closely with drug-like properties.

Safety and Handling :

  • Both 3-acetyl-dihydro-furan-2-one and 5-(2-furyl)-1,3-cyclohexanedione are classified as irritants (Xi), necessitating precautions during handling . Data for the cyclohexyl analog is lacking but warrants similar caution.

Q & A

Q. What are the optimized synthetic routes for 3-Cyclohexyl-dihydro-furan-2-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves oxidation of precursor sulfides using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 1:1). Key parameters include:
  • Temperature control : Maintaining 273 K during reagent addition minimizes side reactions.
  • Solvent selection : Dichloromethane ensures solubility and reactivity balance.
  • Catalyst optimization : mCPBA stoichiometry (1.0 mmol per 0.9 mmol substrate) maximizes sulfoxide formation .
  • Example protocol :
StepReagent/ConditionPurposeYield
1mCPBA in CH₂Cl₂Oxidation76%
2Column chromatography (1:1 hexane:EtOAc)Purification95% purity

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key steps:
  • Crystallization : Slow evaporation of acetone solutions yields diffraction-quality crystals.
  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 173 K.
  • Refinement : Riding models for H-atoms (C–H = 0.95–1.0 Å) and anisotropic displacement parameters for non-H atoms.
  • Validation : R-factor ≤ 0.040 and data-to-parameter ratio > 17 ensure reliability .
    Supplementary techniques :
  • NMR : ¹H/¹³C spectra confirm substituent positions (e.g., cyclohexyl equatorial vs. axial).
  • HRMS : Validates molecular formula (e.g., C₁₆H₁₈O₂S requires m/z 298.1002) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require:
  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (e.g., CLSI guidelines for antimicrobials).
  • Dose-response validation : EC₅₀/IC₅₀ curves across ≥5 concentrations.
  • Computational cross-check : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with purported targets (e.g., EGFR kinase).
  • Meta-analysis : Compare crystallographic data (e.g., substituent orientation in active sites) with activity trends .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : SAR studies integrate:
  • Synthetic diversification : Introduce substituents at the furanone C3/C5 or cyclohexyl C4 (e.g., fluoro, methoxy groups) .
  • Crystallographic benchmarking : Compare X-ray structures of active vs. inactive analogs (e.g., sulfoxide vs. sulfide derivatives).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors in Gaussian or COSMO-RS software.
  • Example SAR finding :
DerivativeSubstituentIC₅₀ (μM)Notes
A3-Fluorophenyl12.3Enhanced kinase inhibition
B4-Methoxy>100Reduced solubility

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :
  • Chiral resolution : Use HPLC with Chiralpak columns (e.g., AD-H) to isolate enantiomers.
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220 nm) with absolute configuration.
  • Biological testing : Compare enantiomers in assays (e.g., COX-2 inhibition) to identify stereospecificity.
  • Case study : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms due to hydrophobic pocket compatibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Validation against CSD/CCDC : Cross-check bond lengths/angles with Cambridge Structural Database entries.
  • Redetermination : Re-crystallize and collect high-resolution data (e.g., synchrotron sources for <1.0 Å resolution).
  • DFT optimization : Compare experimental geometries with B3LYP/6-311+G(d,p)-calculated structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.